molecular formula C7H12O4 B1670675 Dimethyl glutarate CAS No. 1119-40-0

Dimethyl glutarate

Cat. No. B1670675
CAS RN: 1119-40-0
M. Wt: 160.17 g/mol
InChI Key: XTDYIOOONNVFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl glutarate, also known as glutaric acid dimethyl ester, dimethyl ester, pentanedioic acid, or dimethyl pentanedioate, is an organic chemical with the molecular formula C7H12O4 . It is a colorless liquid with a faint agreeable odor .


Synthesis Analysis

Dimethyl glutarate is used as a valuable intermediate in the laboratory synthesis of various pharmaceutical drugs and drug candidates. Its reactive ester groups allow for efficient coupling reactions with other molecules, facilitating the construction of complex molecules with desired biological activities. One method of synthesis involves electrochemical fluorination .


Molecular Structure Analysis

The molecular formula of Dimethyl glutarate is C7H12O4 . The linear formula is CH3-OOC-(CH2)3-COO-CH3 .


Chemical Reactions Analysis

Dimethyl glutarate is an ester. Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .


Physical And Chemical Properties Analysis

Dimethyl glutarate is a colorless liquid with a boiling point of 199.4-203°F and a molecular weight of 160.17 . It has a flash point of 218°F and a specific gravity of 1.087 . It is soluble in water and very soluble in alcohol and ether .

Scientific Research Applications

Synthesis and Kinetics

Dimethyl glutarate has been a subject of study in various synthetic processes. For instance, it was prepared using glutaric acid and methanol, with phosphotungstic acid as a catalyst, revealing a third-order irreversible reaction mechanism with specific kinetic parameters (Liu Guo-ji, 2009). Additionally, it's used in the Stobbe condensation with keto-esters, leading to the production of polycyclic compounds (A. Chatterjee et al., 1971).

Green Chemistry and Biomass Conversion

In green chemistry, glutamic acid, a renewable platform molecule, can be converted into bio-based dimethyl glutarate through metal-catalyzed reductive deamination. This process also yields methylamines, demonstrating an environmentally friendly approach to utilizing biomass waste streams (Free De Schouwer et al., 2017).

Hydrolysis Studies

Research on the hydrolysis of dimethyl glutarate explored the effects of catalyst loadings, temperatures, and molar ratios, achieving high yields of glutaric acid under specific conditions. This study contributes to understanding the chemical behavior and potential applications of dimethyl glutarate in various reactions (Fanwen Xin, 2011).

Material Science Applications

In the field of material science, poly(dimethyltin glutarate) has been identified as a prospective material for high dielectric applications. Its properties, such as dielectric constant and breakdown strength, can be tuned for specific applications, showing potential for use in electronic devices (Aaron F. Baldwin et al., 2015).

Electrochemical Studies

The electrochemical fluorination of dimethyl glutarate has led to the successful synthesis of monofluoro dimethyl glutarate, a compound with potential applications in various industrial processes. This research contributes to the understanding of electrochemical reactions involving dimethyl glutarate and its derivatives (N. Ilayaraja et al., 2010).

Photolysis Research

Investigations into the photolysis of dimethyl glutarate derivatives have provided insights into reaction mechanisms and potential applications in polymer chemistry and environmental sciences. Understanding these reaction pathways is crucial for developing new materials and addressing environmental concerns [(Takao Kimura et al., 1994)](https://consensus.app/papers/transformation-telomers-photolysis-dimethyl-kimura/27f623ed17d7523782ce90cb61776337/?utm_source=chatgpt).

Paint and Coating Industry

Dimethyl glutarate has also found applications in the synthesis of low molecular weight oligomers for paint formulations. These oligomers improve the detergent resistance of paints, demonstrating the versatility of dimethyl glutarate in industrial applications (J. Lin et al., 1993).

Innovative Catalysis

The synthesis of dimethyl glutarate from cyclobutanone and dimethyl carbonate over solid base catalysts represents an innovative approach in catalysis. This process highlights the potential of dimethyl glutarate in developing new synthetic routes and catalysts (C. Zhi, W. Dudu, 2012).

Analytical Chemistry

In analytical chemistry, dimethyl glutarate has been used as an internal standard in the determination of other compounds by GC-MS, demonstrating its utility in improving the accuracy and reliability of chemical analyses (P. Cheng, 2011).

Air Pollution Studies

The reaction of dimethyl glutarate with the OH radical in the atmosphere has been studied to understand its role in the formation of photochemical air pollution. This research is crucial for assessing the environmental impact of commercial solvents and developing strategies for pollution control (E. C. Tuazon et al., 1999).

Biochemical Research

Dimethyl glutarate has been used in biochemical research, such as in the study of trypsin specificity and enzymatic processes. This highlights its role in advancing our understanding of biochemical reactions and enzyme behavior (P. G. Hultin, J. B. Jones, 1992).

Enzymatic Production

The enzymatic desymmetrization of dimethyl glutarate derivatives has been explored for the efficient production of specific compounds, showcasing the potential of dimethyl glutarate in biotechnological applications and the pharmaceutical industry (Weiming Liu et al., 2012).

Medical Device Improvement

Dimethyl glutarate has been studied in the context of improving bioprosthesis by exploring the effect of space fillers in cross-linking processes. This research is significant in advancing medical device technology and enhancing the durability and effectiveness of heart valve xenografts (Saeromi Jeong et al., 2013).

Safety And Hazards

Dimethyl glutarate may be harmful by inhalation, ingestion, or skin absorption. It may cause irritation . It is also flammable and can react with strong mineral acids and strong alkalis .

Future Directions

The search for less-impacting solvents is a major focus of green chemistry, giving rise to the idea of the ‘green’ solvent . Dimethyl glutarate, due to its properties, could potentially play a role in this area .

properties

IUPAC Name

dimethyl pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDYIOOONNVFMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Record name DIMETHYL GLUTARATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17806
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3025122
Record name Dimethyl glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dimethyl glutarate is a colorless liquid. (USCG, 1999), Liquid; Water or Solvent Wet Solid, Liquid, Liquid with an agreeable odor; [HSDB], Colorless liquid
Record name DIMETHYL GLUTARATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17806
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentanedioic acid, 1,5-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl glutarate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4947
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIMETHYL GLUTARATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/538
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

199.4 to 203 °F at 13 mmHg (USCG, 1999), 213.5-214 °C @ 752 MM HG; 93.5-94.5 °C @ 13 MM HG, 199.4-203 °F
Record name DIMETHYL GLUTARATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17806
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL GLUTARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL GLUTARATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/538
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

218 °F (USCG, 1999), 103 °C, 218 °F
Record name DIMETHYL GLUTARATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17806
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl glutarate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4947
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIMETHYL GLUTARATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/538
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

VERY SOL IN ALC, ETHER
Record name DIMETHYL GLUTARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.087 (USCG, 1999) - Denser than water; will sink, 1.0876 @ 20 °C/4 °C, 1.087
Record name DIMETHYL GLUTARATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17806
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIMETHYL GLUTARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL GLUTARATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/538
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Product Name

Dimethyl glutarate

Color/Form

LIQUID

CAS RN

1119-40-0
Record name DIMETHYL GLUTARATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17806
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Dimethyl glutarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIMETHYL GLUTARATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanedioic acid, 1,5-dimethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dimethyl glutarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl glutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.980
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYL GLUTARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9VFA346P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIMETHYL GLUTARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIMETHYL GLUTARATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/538
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-42.5 °C
Record name DIMETHYL GLUTARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethyl glutarate
Reactant of Route 2
Reactant of Route 2
Dimethyl glutarate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dimethyl glutarate
Reactant of Route 4
Dimethyl glutarate
Reactant of Route 5
Reactant of Route 5
Dimethyl glutarate
Reactant of Route 6
Reactant of Route 6
Dimethyl glutarate

Citations

For This Compound
1,520
Citations
T Kristanto, PS Tsai, AH Tiwikrama, MJ Lee - Journal of the Taiwan Institute …, 2022 - Elsevier
Background To develop process for separating dimethyl succinate (DMS) and dimethyl glutarate (DMG) with the aid of supercritical carbon dioxide, the vapor-liquid equilibrium (VLE) …
Number of citations: 9 www.sciencedirect.com
F De Schouwer, T Cuypers, L Claes, DE De Vos - Green Chemistry, 2017 - pubs.rsc.org
… Here we present a two-step process to convert glutamic acid into dimethyl glutarate by C–N … Subsequently, the selective C–N hydrogenolysis in methanol leads to dimethyl glutarate …
Number of citations: 21 pubs.rsc.org
H Chen, L Zhang, Y Huang, J Lu, Z Zhao… - The Journal of Chemical …, 2019 - Elsevier
… Dibasic esters containing dimethyl succinate (DMS), dimethyl glutarate (DMG), and dimethyl … Furthermore, high-purity dimethyl succinate and dimethyl glutarate can also be used for the …
Number of citations: 10 www.sciencedirect.com
MJ Lee, CH Lai, TB Wang, HM Lin - Journal of Chemical & …, 2007 - ACS Publications
… + methanol + dimethyl adipate or + dimethyl glutarate are useful in the design of decanter, … LLE data of water + dimethyl glutarate and water + dimethyl glutarate. Most recently, Hung …
Number of citations: 24 pubs.acs.org
KL Mikolajczak, BW Zilkowski, M Zainul… - Journal of Agricultural …, 1985 - ACS Publications
… dimethyl glutarate, 0.5 mL of an oil sample was placed in thetest trap cup and a like amount of dimethyl glutarate … 1.0,1.5, and 2.0 /uL of dimethyl glutarate, respectively, in 0.5 mL of the …
Number of citations: 2 pubs.acs.org
E İnce - Journal of Chemical & Engineering Data, 2005 - ACS Publications
… The experimental tie line data of water + acetic acid + dimethyl glutarate ternary … that dimethyl glutarate was little soluble in water and water was also little soluble in dimethyl glutarate (…
Number of citations: 18 pubs.acs.org
E İnce, Şİ Kırbaşlar - The Journal of Chemical Thermodynamics, 2003 - Elsevier
… ternary system (water + ethanol + dimethyl glutarate), for which no such … by dimethyl glutarate is given by its separation factor (S), which is an indication of the ability of dimethyl glutarate …
Number of citations: 26 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… (ECHA REACH Dossier: dimethyl glutarate). Since the dimethyl glutarate is a volatile … dose toxicity endpoint can be calculated by dividing the dimethyl glutarate NOAEL in mg/kg/day by …
N Ilayaraja, S Radhakrishnan, NG Renganathan - Ionics, 2010 - Springer
… Monofluoro dimethyl glutarate has been successfully synthesized for the first time by … Initially at three different current densities, dimethyl glutarate is subjected to electrofluorination. …
Number of citations: 8 link.springer.com
CP MENG, S WANG, KJ ZHANG, HL JIN… - Acta Chimica …, 2011 - sioc-journal.cn
The interaction between 2-(5-fluorouracil-1-acetyl) amido-1, 5-dimethyl glutarate enantiomer and DNA have been investigated via cyclic and differential pulse voltammetry, in which …
Number of citations: 4 sioc-journal.cn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.